tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate
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Overview
Description
tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate is a chemical compound with the molecular formula C13H14F3NO3 and a molecular weight of 289.25 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring that is substituted with a formyl group and a trifluoromethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the formyl and trifluoromethyl groups onto the phenyl ring. One common method involves the use of tert-butyl carbamate and a trifluoromethyl-substituted benzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a base and a solvent such as ethanol, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents on the phenyl ring.
This compound: Contains a pyrrolo[2,3-b]pyridine ring instead of a phenyl ring.
This compound: Lacks the trifluoromethyl group and has different reactivity and properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-formyl-5-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-8(7-18)4-9(6-10)13(14,15)16/h4-7H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTBENPKKBFFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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